2-Propenal, (4-nitrophenyl)hydrazone
Description
Properties
CAS No. |
3426-28-6 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-nitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-3-5-9(6-4-8)12(13)14/h2-7,11H,1H2 |
InChI Key |
HDHSVDQIXIKIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound typically involves the condensation reaction of 4-nitrophenyl hydrazine with 2-propenal (acrolein) under mild conditions. The general reaction can be represented as:
$$
\text{4-nitrophenyl hydrazine} + \text{2-propenal} \rightarrow \text{this compound} + H_2O
$$
This condensation results in the formation of the hydrazone linkage (-C=N-NH-), with water as a byproduct.
Solvent-Free Mechanochemical Synthesis
A green chemistry approach has been successfully applied for the synthesis of p-nitrophenyl hydrazones, including derivatives similar to this compound. This solvent-free method involves grinding equimolar amounts of 4-nitrophenyl hydrazine and the aldehyde (such as 2-propenal) in a universal tube or mortar and pestle at room temperature for 2-5 minutes. No catalyst or solvent is required, making this an eco-friendly, rapid, and efficient method.
- Equimolar quantities of 4-nitrophenyl hydrazine and 2-propenal are ground together mechanically.
- The reaction progress is monitored by thin-layer chromatography.
- After completion, the reaction mixture is treated with cold 2 M hydrochloric acid to remove unreacted hydrazine.
- The product is then filtered, washed sequentially with cold distilled water and cold 95% ethanol, and dried.
- The hydrazone is obtained as a colored powder in moderate to high yield (typically 30-57% for related compounds).
- Catalyst-free and solvent-free, reducing environmental impact.
- Short reaction time (minutes).
- Simple workup and purification.
- High reproducibility and moderate to high yields.
Solvent-Based Acid-Catalyzed Condensation
An alternative preparation method involves the condensation of 4-nitrophenyl hydrazine with 2-propenal in an alcoholic solvent (ethanol or methanol), catalyzed by a small amount of acid such as glacial acetic acid or hydrochloric acid.
- Equimolar amounts of 4-nitrophenyl hydrazine and 2-propenal are dissolved in ethanol.
- A few drops of acid catalyst are added.
- The mixture is refluxed or stirred at room temperature until the reaction completes (monitored by TLC).
- Upon completion, the product precipitates or is isolated by solvent evaporation.
- The crude product is purified by recrystallization from ethanol or ethyl acetate.
- Generally yields higher purity and better yields (68%-72% for related dichloro derivatives).
- Easier to scale up due to solvent medium.
- Allows better control of reaction parameters.
- Use of organic solvents and acid catalyst increases environmental burden.
- Longer reaction times compared to solvent-free methods.
| Method | Yield (%) for p-Nitrophenyl Hydrazones (Related Compounds) |
|---|---|
| Solvent-Free | 33% - 57% |
| Solvent-Based (acid) | 68% - 72% |
This indicates solvent-based methods typically provide higher yields but at the expense of greener chemistry principles.
Solution-Based Synthesis and Reflux Techniques
In some studies, hydrazones are synthesized by refluxing hydrazides or hydrazines with aldehydes in alcoholic solvents for extended periods (10-16 hours). After reflux, the mixture is cooled, and the product is isolated by evaporation and recrystallization.
- Dissolve 4-nitrophenyl hydrazine and 2-propenal in ethanol or propanol.
- Reflux the mixture for 10-12 hours.
- Cool the reaction mixture and evaporate solvent.
- Recrystallize the residue from ethanol to obtain pure hydrazone crystals.
This method is less favored for this compound specifically due to longer reaction times and potential side reactions but remains a valid approach for hydrazone derivatives.
Data Tables Summarizing Preparation Methods
| Preparation Method | Reaction Conditions | Catalyst | Solvent | Reaction Time | Yield (%) | Purification Method | Environmental Impact |
|---|---|---|---|---|---|---|---|
| Solvent-Free Grinding | Room temperature, mechanical grind | None | None | 2-5 minutes | 30-57 | Acid wash, water and ethanol wash | Green, solvent-free |
| Solvent-Based Acid Catalyzed | Room temperature or reflux | Glacial acetic acid or HCl | Ethanol or methanol | 1-3 hours | 68-72 | Recrystallization from ethyl acetate | Moderate, uses solvents and acid |
| Solution Reflux | Reflux at 78-100°C | None or acid catalyst | Ethanol, propanol | 10-16 hours | Variable | Recrystallization | Higher solvent usage, longer time |
Research Findings and Analysis
- The solvent-free mechanochemical synthesis method is a significant advancement in green chemistry for hydrazone preparation, offering rapid and catalyst-free synthesis with moderate yields.
- Solvent-based acid-catalyzed methods, while less environmentally friendly, provide higher yields and purity, making them suitable for applications requiring high-quality material.
- Spectroscopic data from FTIR and NMR confirm the successful formation of the hydrazone functional group in all methods.
- The choice of method depends on the balance between environmental considerations and yield/purity requirements.
- There is limited direct literature specifically on this compound, but methods for closely related p-nitrophenyl hydrazones are directly applicable and have been experimentally validated.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone linkage under mild conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Medicinal Chemistry
2-Propenal, (4-nitrophenyl)hydrazone has been studied for its potential pharmacological properties. Research indicates that hydrazone derivatives may exhibit significant biological activity, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of hydrazones can inhibit cancer cell proliferation. For instance, compounds bearing the 4-nitrophenyl moiety have shown promising antiproliferative effects against various cancer cell lines, including breast and colorectal cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, docking studies have revealed interactions with c-Met receptor kinase, suggesting a targeted therapeutic approach .
Analytical Chemistry
The compound is utilized in analytical chemistry as a reagent for the identification and quantification of aldehydes and ketones. Its ability to form stable hydrazones makes it valuable in:
- Spectroscopic Analysis : Techniques such as UV-Vis spectroscopy and mass spectrometry are employed to analyze the formation of hydrazones .
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) can be used to separate and quantify this compound in complex mixtures.
Material Science
In material science, this compound is explored for its potential use in developing new materials with unique properties:
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values below 20 µM against MCF-7 breast cancer cells, demonstrating significant potential for targeted therapy .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 9k | MCF-7 | 4.7 |
| 9g | HT-29 | 14.3 |
| 9j | MOLT-4 | 1.7 |
Case Study 2: Analytical Application
In a comparative study on the use of hydrazone derivatives for aldehyde detection, this compound was shown to provide clear spectral signatures that facilitated the identification of aldehydes in complex biological samples .
Mechanism of Action
The mechanism of action of 2-Propenal, (4-nitrophenyl)hydrazone involves its interaction with nucleophiles. The hydrazone linkage is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Propenal Derivatives and Analogous Hydrazones
Impact of Nitro Substitution
- Electron-Withdrawing Effects: The 4-nitrophenyl group in 3426-28-6 provides moderate electron withdrawal, enhancing stability compared to non-nitro analogs. In contrast, dinitro derivatives (e.g., 888-54-0) exhibit stronger electron-deficient character, increasing reactivity in nucleophilic additions .
- UV Absorption : Dinitrophenyl hydrazones (e.g., 888-54-0, 1527-96-4) are widely used in spectrophotometry due to intense absorption bands in the visible range (~350–450 nm), whereas the 4-nitrophenyl analog (3426-28-6) may require higher concentrations for detection .
Role of Backbone Modifications
- Chain Length and Substitution: Crotonaldehyde derivatives (e.g., 1527-96-4) feature an extended α,β-unsaturated aldehyde chain, improving selectivity for conjugated carbonyl compounds in analytical workflows .
- Aromatic vs. Aliphatic Hydrazones : Cinnamalazine (C₁₈H₁₆N₂) lacks nitro groups but incorporates aromatic rings, shifting applications toward polymer stabilization rather than analytical chemistry .
Thermal and Physical Properties
- The 4-nitrophenyl hydrazone (3426-28-6) has a lower boiling point (338.9°C ) compared to aromatic hydrazones like cinnamalazine (419.3°C ), reflecting differences in molecular weight and intermolecular forces .
- Density variations (e.g., 1.17 g/cm³ for 3426-28-6 vs. 0.94 g/cm³ for cinnamalazine) correlate with nitro group density and molecular packing efficiency .
Biological Activity
2-Propenal, (4-nitrophenyl)hydrazone, also known as 4-nitrophenyl hydrazone of acrolein, is an organic compound that has garnered attention due to its diverse biological activities. This hydrazone derivative exhibits properties that may be beneficial in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a hydrazone functional group, which is characterized by the presence of a C=N bond conjugated with a phenyl ring. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 179.19 g/mol |
| CAS Number | 99167 |
| IUPAC Name | This compound |
Biological Activities
Research indicates that hydrazones, including this compound, exhibit a wide array of biological activities:
- Antimicrobial Activity : Hydrazones have been shown to possess significant antimicrobial properties against various bacterial and fungal strains. The presence of the nitrophenyl group enhances the interaction with microbial cell membranes, leading to increased efficacy against pathogens .
- Anticancer Properties : Studies have indicated that compounds with hydrazone linkages can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which triggers cell death pathways . For instance, similar compounds have demonstrated cytotoxic effects on human cancer cell lines.
- Anti-inflammatory Effects : Some hydrazones exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be particularly beneficial in treating chronic inflammatory conditions .
- Enzyme Inhibition : The compound has been explored for its potential to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). Such inhibition is relevant for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several hydrazones against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Evaluation : In vitro assays conducted on cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The IC50 values indicated strong cytotoxicity against specific cancer types, suggesting its potential as an anticancer agent .
- Mechanism of Action : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes. This binding alters enzyme conformation and inhibits their activity, which is crucial for its therapeutic applications .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 2-Propenal, (4-nitrophenyl)hydrazone in academic research?
- Methodological Answer : The compound is synthesized via condensation of 3-(4-nitrophenyl)-2-propenal (4-nitrocinnamaldehyde) with 4-nitrophenylhydrazine. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydrazine in ethanol or DMF for 2–4 hours. The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization (up to 85–90%) requires controlled pH (4–6) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this hydrazone?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm hydrazone formation via absorption bands at 280 nm and 370 nm (ε = ~22,000 M⁻¹cm⁻¹ for π→π* transitions in the nitroaryl group) .
- IR Spectroscopy : Detect C=N stretch (~1600 cm⁻¹) and N-H bend (~1500 cm⁻¹).
- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30) to assess purity (>95%). Retention time (~8.2 min) can be calibrated against standards .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (predicted logP = 2.1) necessitates dimethyl sulfoxide (DMSO) as a stock solvent. For in vitro assays, dilute stock solutions to ≤0.1% DMSO in culture media. Sonication (15–30 min) and surfactants (e.g., Tween-80) enhance dispersion. Solubility in polar aprotic solvents (DMF, DMSO) is >50 mg/mL .
Advanced Research Questions
Q. How to design a cytotoxicity assay for evaluating anticancer potential?
- Methodological Answer :
- Cell Lines : Use HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cells, with HEK293 normal cells as controls.
- MTT Assay : Treat cells with 0.1–100 μM compound for 48 hours. Measure LC50 values (e.g., 0.55 μM for MCF-7) via absorbance at 570 nm. Include positive controls (e.g., cisplatin) and validate apoptosis via Annexin V/PI staining .
Q. What mechanistic approaches identify the compound’s mode of action in cancer cells?
- Methodological Answer :
- Oxidative Stress Analysis : Quantify ROS levels using DCFH-DA fluorescence. A 2–3-fold increase in ROS (vs. untreated cells) indicates oxidative damage.
- Western Blotting : Assess pro-apoptotic markers (e.g., Bax, caspase-3) and anti-apoptotic proteins (Bcl-2). Dose-dependent cleavage of PARP confirms apoptosis .
Q. How to resolve discrepancies in reported LC50 values across studies?
- Methodological Answer : Variability arises from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
- Use serum-free media during treatment to avoid drug-binding interactions.
- Validate cell viability with dual assays (MTT + Trypan Blue exclusion).
- Report LC50 with 95% confidence intervals from triplicate experiments .
Q. What structural modifications enhance the hydrazone’s bioactivity?
- Methodological Answer :
- Nitro Group Position : Compare 4-nitro vs. 2,4-dinitro derivatives (e.g., 2-Propanone derivatives from PubChem). The 4-nitro group enhances electron-withdrawing effects, stabilizing the hydrazone bond and increasing cytotoxicity (LC50 reduction by ~40% vs. 2,4-dinitro analogs).
- Substituent Effects : Introduce methoxy groups to the aryl ring to improve membrane permeability (logP adjustment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
